molecular formula C12H11N3O2 B10810472 1-Propyl-1H-5-oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one

1-Propyl-1H-5-oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one

Cat. No.: B10810472
M. Wt: 229.23 g/mol
InChI Key: FHXOCKHFGWBLNS-UHFFFAOYSA-N
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Description

WAY-117083 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is studied for its interactions and effects in various fields, including chemistry, biology, and medicine.

Preparation Methods

    Solid Phase Polypeptide Synthesis: This method is used to prepare the resin of the compound.

    Acidolysis: Conducted on the resin to obtain a crude linear peptide product.

    Oxidation: The crude product is oxidized to obtain the final compound.

    Purification and Salt Exchange: These steps ensure the purity and stability of the final product.

Chemical Reactions Analysis

WAY-117083 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced, involving the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

WAY-117083 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-117083 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can modulate various physiological processes, making it a valuable compound for therapeutic research .

Comparison with Similar Compounds

WAY-117083 is compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-propylchromeno[3,4-d]triazol-4-one

InChI

InChI=1S/C12H11N3O2/c1-2-7-15-11-8-5-3-4-6-9(8)17-12(16)10(11)13-14-15/h3-6H,2,7H2,1H3

InChI Key

FHXOCKHFGWBLNS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1

Origin of Product

United States

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